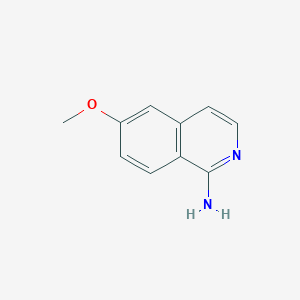

6-Methoxyisoquinolin-1-amine

Vue d'ensemble

Description

6-Methoxyisoquinolin-1-amine is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.20 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

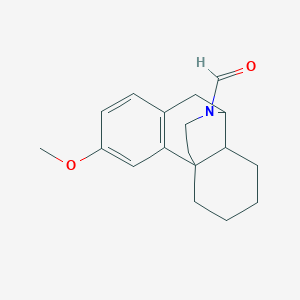

The synthesis of this compound involves a reaction with copper (I) oxide and ammonia in ethylene glycol at 120°C for 72 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O/c1-13-8-2-3-9-7 (6-8)4-5-12-10 (9)11/h2-6H,1H3, (H2,11,12) . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis

This compound has a boiling point of 362.1±27.0°C at 760 mmHg . It is recommended to be stored in a tightly closed container, in a cool and dry place .Applications De Recherche Scientifique

Pharmacological Effects : 6-Methoxyisoquinolin-1-amine and its derivatives have been studied for their effects on blood pressure, respiration, and smooth muscle. These compounds are known to influence pressor and depressor activity, with variations in chemical structure impacting their physiological actions significantly (Fassett & Hjort, 1938).

Chemical Reactions and Synthesis : Research has explored the synthesis of various isoquinolines, including this compound, and their reactions with other compounds. These studies also delve into the transmission of effects through the heteroring and the changes in electrophilicity upon chelate formation (Tsizin & Lopatin, 1977).

Anticancer Applications : Some derivatives of this compound have been identified as potential anticancer agents, demonstrating the ability to induce apoptosis and exhibit efficacy in cancer models (Sirisoma et al., 2009).

Biomedical Analysis : this compound derivatives have been used as fluorescent labeling reagents in biomedical analysis. These compounds exhibit strong fluorescence in a wide pH range, making them useful in various analytical applications (Hirano et al., 2004).

Fluorescence Derivatization in Liquid Chromatography : Derivatives of this compound have been used as sensitive fluorescence derivatization reagents for primary amines in liquid chromatography. This allows for the sensitive detection and quantification of amines in various samples (Yoshida et al., 1993).

Antiplasmodial Activity : Compounds derived from 6-Methoxyquinolin-8-amine, a close relative of this compound, have been studied for their antiplasmodial activity, demonstrating potential in the treatment of diseases like malaria (Hochegger et al., 2021).

In Vitro Antitumor Activity : Functionalized derivatives containing 6-Methoxyquinolin-4-yl groups have shown significant in vitro antitumor activity against various human cancer cell lines, highlighting the potential of these compounds in cancer research (Károlyi et al., 2012).

Antimicrobial Activities : New derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, showing effectiveness against various pathogenic bacterial and fungal strains (Thomas, Adhikari & Shetty, 2010).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that the compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Molecular Mechanism

It is known that the compound does not inhibit several key enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4

Propriétés

IUPAC Name |

6-methoxyisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHNYLVFPAMYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573837 | |

| Record name | 6-Methoxyisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266690-48-6 | |

| Record name | 6-Methoxyisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

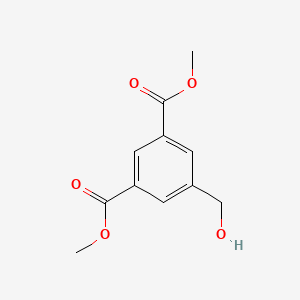

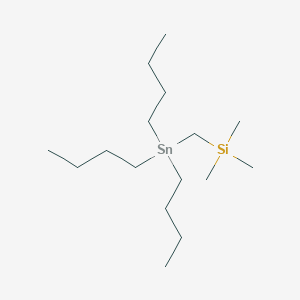

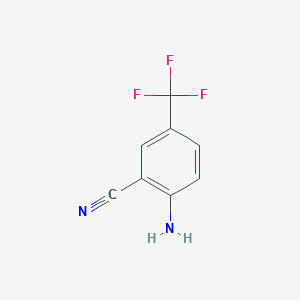

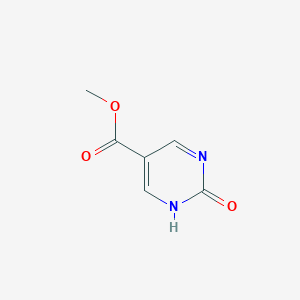

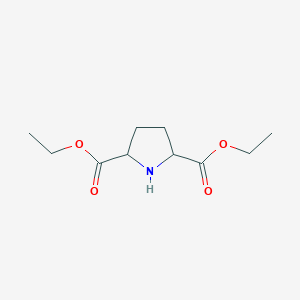

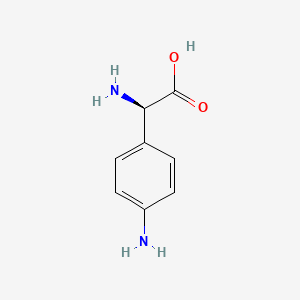

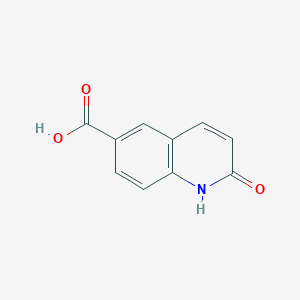

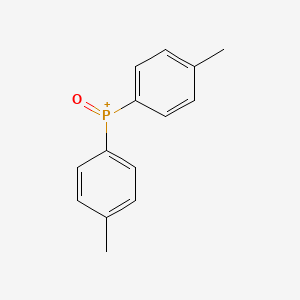

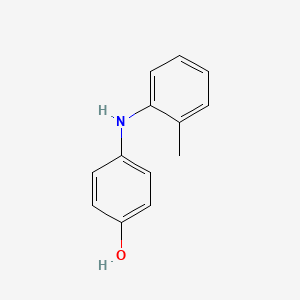

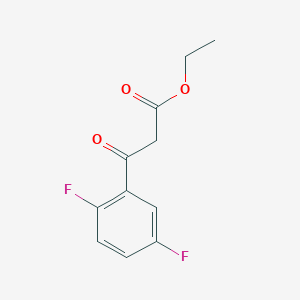

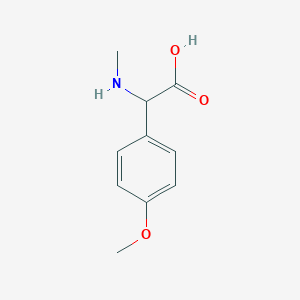

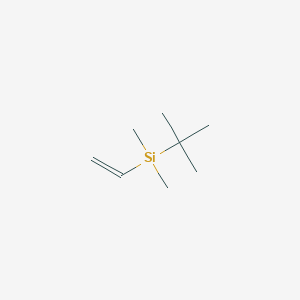

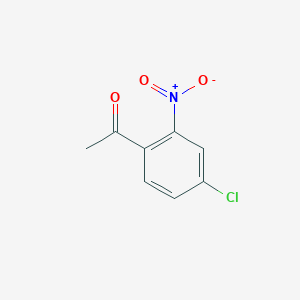

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.